An In-depth Technical Guide to Pentachlorophenyl Laurate: Chemical Properties and Structure
An In-depth Technical Guide to Pentachlorophenyl Laurate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of pentachlorophenyl laurate. The information is intended to support research and development activities involving this compound.
Chemical Identity and Structure
Pentachlorophenyl laurate is an organochlorine compound, specifically an ester of pentachlorophenol (B1679276) and lauric acid.[1][2] Its structure is characterized by a pentachlorinated phenyl group attached to a twelve-carbon laurate chain via an ester linkage.[2] This structure imparts significant lipophilicity to the molecule.[1]
IUPAC Name: (2,3,4,5,6-pentachlorophenyl) dodecanoate[3] CAS Number: 3772-94-9[3] Molecular Formula: C18H23Cl5O2[3]
The chemical structure of pentachlorophenyl laurate is represented by the following SMILES notation: CCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl[3]
Physicochemical Properties
The physicochemical properties of pentachlorophenyl laurate are summarized in the table below, providing key data for experimental design and evaluation.
| Property | Value | Reference |
| Molecular Weight | 448.64 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 46.5 °C | [5] |
| Boiling Point | 210 °C at 2 Torr | [2][5] |
| Density | 1.274 g/cm³ | [5] |
| Solubility | Insoluble in water; Slightly soluble in chloroform (B151607) and hexanes; Soluble in acetone, esters, and ethers. | [2][5] |
| Vapor Pressure | 6.53 x 10⁻¹⁰ mmHg at 25°C | [6] |
| LogP (Octanol-Water Partition Coefficient) | 8.78 - 9.27 | [6][7] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 12 | [6] |
Experimental Protocols
Synthesis of Pentachlorophenyl Laurate
Pentachlorophenyl laurate can be synthesized via direct esterification of pentachlorophenol with lauric acid.[2] A general laboratory-scale protocol is outlined below.
Materials:
-
Lauric acid
-
Pentachlorophenol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL three-neck round-bottom flask, add 50 g of lauric acid and 66.5 g of pentachlorophenol.[2]
-
Add 200 mL of benzene to the flask as a solvent.[2]
-
Set up the apparatus for reflux with stirring.
-
Heat the mixture to reflux.
-
Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirring mixture.[2]
-
Continue heating and stirring at reflux for 30 minutes.[2]
-
After the initial reflux period, continue heating and stirring for an additional 30 minutes to ensure the reaction goes to completion.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Transfer the mixture to a separatory funnel and neutralize the excess acid by washing with a saturated sodium bicarbonate solution.[2]
-
Wash the organic layer with water to remove any remaining salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Remove the benzene solvent under reduced pressure using a rotary evaporator to yield crude pentachlorophenyl laurate.[2]
-
The crude product can be further purified by recrystallization.
A logical workflow for the synthesis and purification process is illustrated in the following diagram.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Pentachlorophenyl laurate can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The following provides a general protocol for its determination.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1)[6]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Pentachlorophenyl laurate standard
-
Sample vials
Chromatographic Conditions (starting point):
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) or formic acid for MS applications.[6][7] The exact ratio should be optimized for best separation.
-
Column: A reverse-phase C18 column is suitable for this non-polar analyte.[6]
-
Detection: UV detection at a wavelength where pentachlorophenyl laurate has significant absorbance.
-
Flow Rate: A typical flow rate is 1.0 mL/min, but may need optimization.
-
Injection Volume: 10-20 µL, depending on concentration and sensitivity.
Procedure:
-
Prepare a stock solution of pentachlorophenyl laurate standard of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering through a 0.45 µm syringe filter.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
Identify the pentachlorophenyl laurate peak in the chromatograms based on the retention time of the standard.
-
Quantify the amount of pentachlorophenyl laurate in the samples by comparing the peak area with the calibration curve.
An experimental workflow for the HPLC analysis is depicted below.
Biological Activity and Applications
Pentachlorophenyl laurate is primarily known for its use as a fungicide and biocide.[1][6] It has been used as a wood preservative and in textiles to prevent microbial growth.[2][8] Its biological activity is largely attributed to the properties of pentachlorophenol, which can be released upon hydrolysis of the ester. Pentachlorophenol is a known toxicant. The laurate ester form is less toxic than pentachlorophenol itself.[2]
Due to its persistence in the environment and potential toxicity, its use has been restricted in many regions.[1][8] For drug development professionals, while not a therapeutic agent itself, understanding the properties of such compounds can be relevant in toxicology and environmental impact assessments of other chlorinated compounds.
Safety and Handling
Pentachlorophenyl laurate is classified as toxic if swallowed and may cause cancer.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]
References
- 1. CAS 3772-94-9: Pentachlorophenyl laurate | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Pentachlorophenyl laurate | C18H23Cl5O2 | CID 62524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. echemi.com [echemi.com]
- 6. Separation of Pentachlorophenyl laurate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Pentachlorophenyl laurate | SIELC Technologies [sielc.com]
- 8. Exposure Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
